1-Phenethyl-1H-imidazole-4-carbaldehyde
Overview
Description
1-Phenethyl-1H-imidazole-4-carbaldehyde is a chemical compound belonging to the family of imidazole derivatives. Imidazoles are an important class of heterocyclic compounds that play a significant role in various biological and chemical processes. This compound is characterized by the presence of a phenethyl group attached to the imidazole ring, with an aldehyde functional group at the 4-position.
Mechanism of Action
Target of Action
1-Phenethyl-1H-imidazole-4-carbaldehyde is a derivative of imidazole . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The compound’s interaction with its targets would lead to changes in cellular processes, but the specifics would depend on the nature of the target and the context of the interaction.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives , it can be inferred that multiple pathways could potentially be affected.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenethyl-1H-imidazole-4-carbaldehyde can be synthesized through a series of organic reactions. One common method involves the use of benzyl bromide as a starting material. The synthesis typically involves the construction of the imidazole ring followed by selective oxidation to introduce the aldehyde group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often employ catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 1-Phenethyl-1H-imidazole-4-carboxylic acid.
Reduction: Formation of 1-Phenethyl-1H-imidazole-4-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-Phenethyl-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the fabrication of colorimetric chemosensors and other functional materials
Comparison with Similar Compounds
- 1-Phenethyl-1H-imidazole-4-carboxylic acid
- 1-Phenethyl-1H-imidazole-4-methanol
- 1-Phenethyl-1H-imidazole-4-nitrile
Comparison: 1-Phenethyl-1H-imidazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its carboxylic acid, alcohol, and nitrile counterparts. This functional group allows for a broader range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(2-phenylethyl)imidazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-9-12-8-14(10-13-12)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANNNSREBOLUIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(N=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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